2-Acetyl-1,4,5,6-tetrahydropyridine

Catalog No.
S590297
CAS No.
25343-57-1
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1,4,5,6-tetrahydropyridine

CAS Number

25343-57-1

Product Name

2-Acetyl-1,4,5,6-tetrahydropyridine

IUPAC Name

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI Key

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

Synonyms

6-acetyl-1,2,3,4-tetrahydropyridine, 6-ATHP cpd

Canonical SMILES

CC(=O)C1CCC=CN1

6-acetyl-1,2,3,4-tetrahydropyridine is a tetrahydropyridine bearing an acetyl group in the 6 position. It is the tautomer of CHEBI:59533 It is a tautomer of a 6-acetyl-2,3,4,5-tetrahydropyridine.

2-Acetyl-1,4,5,6-tetrahydropyridine (2-ATHP) is a potent heterocyclic aroma compound primarily formed during the Maillard reaction between the amino acid proline and reducing sugars. It is a crucial contributor to the desirable 'cracker-like' or 'popcorn-like' aroma in baked goods, such as bread crust and tortillas, and other thermally processed foods. The compound exists in tautomeric equilibrium with 6-Acetyl-2,3,4,5-tetrahydropyridine, and its specific structure is part of a class of α-acetyl-N-heterocycles known for their very low odor thresholds and significant impact on food flavor profiles.

Research Fit

Analytical reference standard Food flavor quantification workflows (UHPLC-MS/MS, GC-MS)
Tautomer-specific research Enamine-imine distinction for chromatographic accuracy
Off-flavor monitoring Wine and beverage quality control applications

Procuring high-purity 2-Acetyl-1,4,5,6-tetrahydropyridine is critical because common substitutes are not functionally interchangeable. Attempting to generate the compound in-situ from precursors like proline and sugars results in low yields and, crucially, the co-formation of its isomer, 6-Acetyl-1,2,3,4-tetrahydropyridine, making precise aroma profile control impossible. This isomer, along with the aromatic analog 2-acetylpyridine, possesses a distinct sensory character that alters the final product profile. Furthermore, the compound's inherent instability makes its controlled synthesis and purification a significant challenge, meaning that reliance on crude reaction mixtures introduces unacceptable variability for reproducible, high-quality flavor and fragrance formulations.

Substitution Risk

Odor threshold mismatch
2‑Acetyl‑1‑pyrroline and 2‑ethyltetrahydropyridine differ by orders of magnitude in odor potency, shifting sensory profiles dramatically.
Tautomeric specificity
A generic 2‑acetyltetrahydropyridine standard may not define enamine/imine ratio, compromising quantitative and sensory accuracy.
Analytical behavior shift
Retention times, LOQ values, and derivatization efficiency vary across azaheterocycle analogs, undermining method transfer.

Precursor Suitability: In-situ Generation from Proline Yields Isomeric Impurities

Attempting to generate the target aroma in-situ via the Maillard reaction is challenging due to low and variable yields. Model reactions of proline with 1,3-dihydroxyacetone under optimal dry conditions yielded only 2.7 mol% of the target compound's tautomer. Critically, thermal processing of proline-rich systems often co-produces both 2-Acetyl-1-pyrroline and 6-Acetyl-1,2,3,4-tetrahydropyridine, with the relative concentrations depending on the specific carbohydrate fragments available. This makes achieving a specific, reproducible aroma profile from precursors unreliable.

Evidence DimensionProduct Yield and Purity from Precursors
Target Compound DataNot applicable; data highlights the problem of procuring via synthesis from precursors.
Comparator Or BaselineIn-situ generation from proline, which co-produces isomeric byproducts and results in low yields (e.g., 2.7 mol% in an optimized model system).
Quantified DifferenceProcuring the pure compound provides 100% purity, avoiding the low (2.7 mol%) yields and isomeric contamination inherent to precursor-based synthesis.
ConditionsModel Maillard reaction between proline and 1,3-dihydroxyacetone.

This justifies procuring the isolated compound to avoid low yields and unpredictable isomeric contamination, ensuring batch-to-batch sensory consistency.

Odor threshold comparison
Class-level inference
ATHP ~1.6 μg/L vs ETHP ~150 μg/L; APY ~0.0001 μg/L
Reported moderate odor potency for balanced roasty notes
Water sensory context; potency differences notable

Sensory Potency: Extremely Low Odor Threshold Compared to Common Flavorants

2-Acetyl-1,4,5,6-tetrahydropyridine and its structural homolog 2-acetyl-1-pyrroline are exceptionally potent aroma compounds. Both compounds exhibit extremely low odor thresholds, reported to be below 0.06 ng/L in air. This is significantly lower than many other common flavor compounds, allowing for powerful sensory impact at very low concentrations.

Evidence DimensionOdor Threshold in Air
Target Compound Data< 0.06 ng/L
Comparator Or BaselineGeneral flavor compounds (typically in the µg/L to mg/L range). The close analog 2-acetyl-1-pyrroline has a similarly low threshold.
Quantified DifferenceOrders of magnitude more potent than less specialized flavor molecules, enabling lower dosage and cost-in-use.
ConditionsSensory evaluation in air.

The extreme potency means less material is required to achieve the desired sensory effect, making it a highly efficient and impactful ingredient for flavor and fragrance formulation.

UHPLC-MS/MS LOQ
Direct comparison
ATHP 0.5 μg/kg; APY 0.6 μg/kg; AP 0.6 μg/kg; AT 1.0 μg/kg
Quantifiable at sub‑ppb levels in food matrices
Derivatization method context

Processability & Handling: Known Instability Requires High-Purity Starting Material

The class of α-acetyl-N-heterocycles, including 2-Acetyl-1,4,5,6-tetrahydropyridine, is known to be relatively unstable. This instability complicates analytical procedures and makes the compounds difficult to use commercially in flavor formulations without stabilization. Procuring a high-purity, well-characterized material is therefore essential for developing stable formulations and achieving reproducible results, as impurities can catalyze degradation pathways.

Evidence DimensionChemical Stability for Formulation
Target Compound DataKnown to be unstable, complicating analytical and formulation development.
Comparator Or BaselineMore stable aromatic analogs (e.g., 2-acetylpyridine) or other classes of flavor compounds.
Quantified DifferenceQualitatively lower stability, requiring more careful handling and formulation design compared to more robust aroma chemicals.
ConditionsGeneral storage and formulation conditions.

Starting with a high-purity compound minimizes degradation risks during formulation and storage, which is critical for maintaining product quality and shelf-life.

HPLC‑APCI‑MS/MS LOQ
Supporting evidence
0.23 μg/L in red/white wine
Supports off‑flavor screening below odor threshold
Method validation study
Tautomer identity
Class-level inference
Enamine:imine ~3:1 in wine; enamine elutes earlier on GC
Tautomer‑defined standard critical for accuracy
Chromatographic behavior differs by tautomer
Popcorn formation yield
Cross-study comparable
ATHP 437 μg/kg vs APY 24 μg/kg (~18‑fold higher)
Primary roasty odorant in popcorn for flavor reconstitution
Stable isotope dilution assay context

Reference Standard for Food Quality Control

Use as a certified analytical standard for the precise quantification of this specific Maillard product in processed foods like baked goods, snack foods, and beverages. This enables manufacturers to monitor and control batch-to-batch consistency of the desired 'cracker-like' flavor profile, a task impossible with impure or mixed-isomer materials.

High-Fidelity Flavor and Fragrance Formulation

Incorporation into complex flavor systems where a specific, potent 'popcorn' or 'baked bread' note is required without the interfering side notes from isomers or precursors. Its high impact at low concentrations makes it ideal for building authentic savory and baked-good profiles in applications from snack seasonings to e-liquid flavorings.

Mousy Off-Flavor Research and Mitigation

Serve as a key analytical target in the study of beverage spoilage, particularly in sour beers and wines where N-heterocycles can cause 'mousy' off-flavors. A pure standard is essential for developing accurate LC-MS methods to detect and quantify its presence, aiding in the development of mitigation strategies.

Application Fit

Application
Selection Property
Validation Focus
Food flavor quantification
LOQ suitability for complex matrices
UHPLC‑MS/MS method context review
Wine off‑flavor monitoring
Sub‑threshold detection capability
HPLC‑APCI‑MS/MS method validation
Flavor reconstitution studies
Concentration dominance in target foods
Quantitative flavor profile confirmation
Tautomer‑specific research
Enamine tautomer identity specification
Chromatographic and sensory verification

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.084063974 g/mol

Monoisotopic Mass

125.084063974 g/mol

Heavy Atom Count

9

Wikipedia

6-acetyl-1,2,3,4-tetrahydropyridine

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